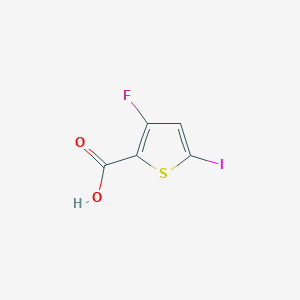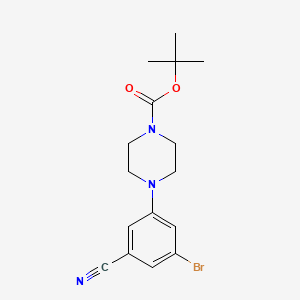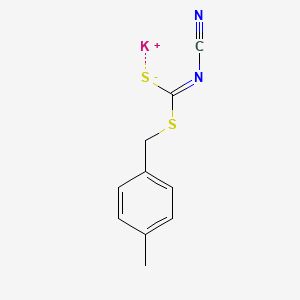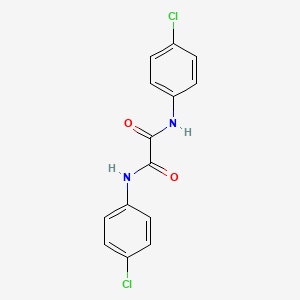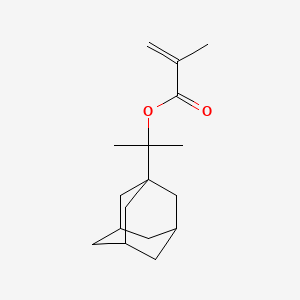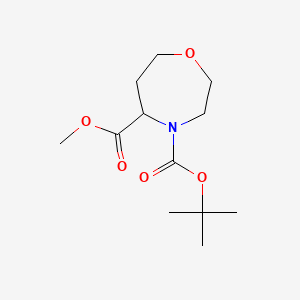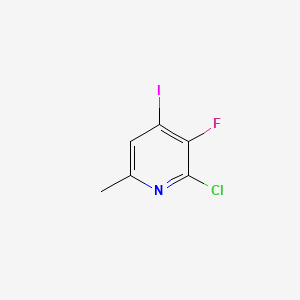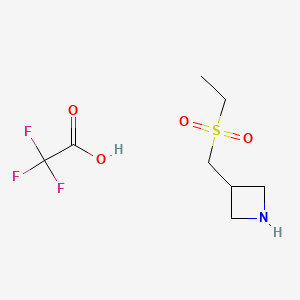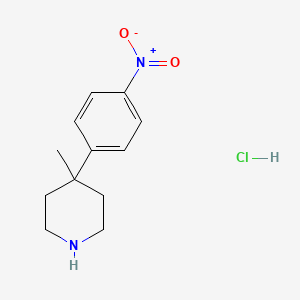
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids and nitrating agents to achieve the desired substitution on the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Methyl-4-(4-aminophenyl)piperidine;hydrochloride .
Aplicaciones Científicas De Investigación
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The piperidine ring provides structural stability and can enhance the compound’s ability to cross biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-4-(4-aminophenyl)piperidine;hydrochloride: A reduced form of the compound with an amino group instead of a nitro group.
4-Methyl-4-(4-chlorophenyl)piperidine;hydrochloride: A derivative with a chloro group.
4-Methyl-4-(4-methoxyphenyl)piperidine;hydrochloride: A derivative with a methoxy group
Uniqueness
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C12H17ClN2O2 |
|---|---|
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
4-methyl-4-(4-nitrophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-12(6-8-13-9-7-12)10-2-4-11(5-3-10)14(15)16;/h2-5,13H,6-9H2,1H3;1H |
Clave InChI |
HDHJQXNFCDYRBG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




